(R)-3-(4-Methylphenoxy)-pyrrolidine HCl
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C11H16ClNO |
|---|---|
Molecular Weight |
213.70 g/mol |
IUPAC Name |
(3R)-3-(4-methylphenoxy)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-9-2-4-10(5-3-9)13-11-6-7-12-8-11;/h2-5,11-12H,6-8H2,1H3;1H/t11-;/m1./s1 |
InChI Key |
XKVSQAPMTRDRTQ-RFVHGSKJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)O[C@@H]2CCNC2.Cl |
Canonical SMILES |
CC1=CC=C(C=C1)OC2CCNC2.Cl |
Origin of Product |
United States |
Method Validation:a Developed Lc Ms/ms Method Must Be Validated According to Regulatory Guidelines to Ensure Its Reliability. Key Validation Parameters Include Selectivity, Linearity, Accuracy, Precision, Recovery, Matrix Effect, and Stability of the Analyte in the Biological Matrix Under Various Storage and Handling Conditions.
| LC-MS/MS Method Development Parameter | Considerations for (R)-3-(4-Methylphenoxy)-pyrrolidine HCl |
| Sample Preparation | Protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove matrix components. nih.gov |
| Chromatography | Reverse-phase HPLC or UHPLC. A chiral column may be used for enantiomeric separation. |
| Ionization | Positive electrospray ionization (ESI) is typically suitable for amine-containing compounds. |
| Detection | Selected Reaction Monitoring (SRM) for high selectivity and sensitivity. |
| Validation | Assessment of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability. |
Computational and Theoretical Chemistry Studies
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the interaction between a ligand, such as (R)-3-(4-Methylphenoxy)-pyrrolidine HCl, and a biological target, typically a protein or enzyme. The process involves sampling a high number of possible conformations and orientations of the ligand within the target's binding site and scoring them based on binding affinity.
For pyrrolidine (B122466) derivatives, docking studies have been crucial in identifying potential therapeutic targets and understanding binding mechanisms. nih.gov For instance, studies on similar pyrrolidine scaffolds have shown that the pyrrolidine ring can establish critical hydrogen bonds, while aromatic substituents engage in hydrophobic and π-π stacking interactions within the active sites of enzymes like cyclooxygenase (COX) or oncogenic kinases. nih.govnih.gov
In a hypothetical docking study of this compound, the following interactions would be anticipated:
Hydrogen Bonding: The secondary amine of the protonated pyrrolidine ring is a prime candidate for forming strong hydrogen bonds with amino acid residues like aspartate or glutamate (B1630785) in a receptor's active site.
Hydrophobic Interactions: The methyl group on the phenoxy ring can engage in van der Waals and hydrophobic interactions with nonpolar residues.
π-π Stacking: The aromatic phenoxy ring can participate in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.
Ether Linkage Interaction: The oxygen atom of the ether linkage can act as a hydrogen bond acceptor.
These interactions collectively contribute to the binding affinity and selectivity of the compound for a specific target. Docking analyses of related compounds have successfully predicted their potential as inhibitors for targets like the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1) and the EGFR-tyrosine kinase. nih.govnih.gov
Table 1: Predicted Interaction Profile of this compound in a Hypothetical Kinase Binding Site
| Interaction Type | Ligand Moiety Involved | Potential Interacting Amino Acid Residues |
| Hydrogen Bond (Donor) | Pyrrolidine N-H⁺ | Asp, Glu, Carbonyl backbone |
| Hydrogen Bond (Acceptor) | Phenoxy Ether Oxygen | Ser, Thr, Gln, Asn |
| Hydrophobic/van der Waals | 4-Methyl Group | Ala, Val, Leu, Ile |
| π-π Stacking | Phenoxy Ring | Phe, Tyr, Trp |
Molecular Dynamics Simulations of Compound-Biomolecule Complexes
Following molecular docking, molecular dynamics (MD) simulations are often employed to study the physical movements of atoms and molecules over time. MD simulations provide a more dynamic and realistic view of the ligand-target complex, assessing its stability and behavior in a simulated physiological environment. nih.gov
For a complex between this compound and a target protein, an MD simulation would typically run for several nanoseconds to observe:
Stability of the Binding Pose: MD simulations can confirm whether the binding pose predicted by docking is stable over time. The root-mean-square deviation (RMSD) of the ligand's position is monitored; a stable RMSD suggests a stable binding mode. nih.gov
Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these dynamic adjustments, which are often crucial for biological function.
Role of Water Molecules: Simulations explicitly model water molecules, which can play a key role in mediating ligand-protein interactions by forming water-bridged hydrogen bonds.
Binding Free Energy Calculations: Advanced MD techniques can be used to calculate the binding free energy, providing a more accurate estimation of the ligand's affinity for the target compared to docking scores alone. nih.gov
In studies of similar heterocyclic compounds, MD simulations have been used to validate docking results, confirming that the designed ligands form stable complexes with their intended targets, such as the EGFR-TK enzyme. nih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, often based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These calculations provide fundamental insights into molecular structure, stability, and reactivity. aimspress.com
Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. researchgate.net
A small HOMO-LUMO gap implies that a molecule requires less energy to be excited, suggesting higher chemical reactivity and lower kinetic stability. nih.gov
A large HOMO-LUMO gap indicates high stability and low reactivity, as more energy is needed to remove an electron from the HOMO and transfer it to the LUMO. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy ring, while the LUMO may be distributed across the pyrrolidinium (B1226570) ring. The HOMO-LUMO energy gap can be used to derive other important quantum chemical parameters, as shown in the table below. nih.gov
Table 2: Hypothetical Quantum Chemical Parameters for this compound Derived from HOMO/LUMO Energies
| Parameter | Formula | Significance | Predicted Value (Arbitrary Units) |
| HOMO Energy (EHOMO) | - | Electron-donating ability | -6.5 eV |
| LUMO Energy (ELUMO) | - | Electron-accepting ability | -1.0 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, stability | 5.5 eV |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron | 6.5 eV |
| Electron Affinity (A) | -ELUMO | Energy released when gaining an electron | 1.0 eV |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution | 2.75 eV |
| Chemical Potential (μ) | -(I + A) / 2 | Electron escaping tendency | -3.75 eV |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is used to predict how a molecule will interact with other charged species, highlighting regions that are rich or poor in electrons. nih.gov MEP maps are color-coded:
Red: Indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack. researchgate.net
Blue: Indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. researchgate.net
Green: Represents neutral or zero potential regions. researchgate.net
For this compound, an MEP map would likely show a region of strong negative potential (red) around the oxygen atom of the ether linkage, making it a likely hydrogen bond acceptor. A strong positive potential (blue) would be centered on the protonated nitrogen atom of the pyrrolidine ring, identifying it as a key site for interaction with negatively charged residues of a target protein. nih.gov
A conformational analysis of this compound would involve calculating the relative energies of its various possible conformers. This analysis reveals the most stable, low-energy conformations that the molecule is likely to adopt. The bulky 4-methylphenoxy group at the C3 position significantly influences the ring's puckering and the energetic landscape. Computational studies on similar pyrrolidine derivatives have shown that even small energy differences between conformers can dictate regio- and stereoselectivity in chemical reactions and biological interactions. researchgate.net
De Novo Ligand Design Methodologies Based on Pyrrolidine Scaffolds
The pyrrolidine ring is considered a "privileged scaffold" in medicinal chemistry. Its favorable properties make it an excellent starting point for de novo ligand design—the process of building novel drug candidates from the ground up. frontiersin.org
The advantages of using a pyrrolidine scaffold include:
Three-Dimensionality: The non-planar, puckered nature of the ring allows for the exploration of 3D space, which is often key to achieving high affinity and selectivity for a biological target. nih.gov
Stereochemical Diversity: The presence of stereocenters allows for the creation of multiple stereoisomers, which can have vastly different biological profiles. researchgate.net
Synthetic Tractability: The pyrrolidine ring can be readily synthesized and functionalized, allowing for the creation of large libraries of related compounds. acs.org
(R)-3-(4-Methylphenoxy)-pyrrolidine can serve as a core structure in de novo design. By keeping the pyrrolidine core constant, medicinal chemists can systematically modify the 4-methylphenoxy group or add substituents at other positions on the ring. This approach has been used to develop potent and selective inhibitors for various targets, such as glycine (B1666218) transporter 1 (GlyT1) and human β3 adrenergic receptors. acs.orgnih.gov For example, the phenoxy group could be replaced with other aromatic or heterocyclic systems to explore different binding pockets, or the methyl group could be substituted to enhance potency or alter pharmacokinetic properties.
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatographic methods are indispensable for separating (R)-3-(4-Methylphenoxy)-pyrrolidine HCl from its corresponding (S)-enantiomer, as well as from any process-related impurities or degradation products. The choice of technique is dictated by the specific analytical requirements, such as the need for high resolution, sensitivity, or preparative scale separation.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for determining the enantiomeric excess (e.e.) of this compound. This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and allowing for their separation.
The development of a robust chiral HPLC method involves screening various CSPs, such as those based on derivatized polysaccharides (e.g., cellulose (B213188) or amylose), cyclodextrins, or macrocyclic glycopeptides. sigmaaldrich.com The mobile phase composition, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is meticulously optimized to achieve baseline resolution between the enantiomeric peaks. pensoft.netjocpr.com The detection is commonly performed using a UV detector, set at a wavelength where the aromatic chromophore of the molecule exhibits strong absorbance. nih.gov For a compound like this compound, a successful separation would yield two distinct peaks, with the area of each peak being proportional to the concentration of the corresponding enantiomer. The enantiomeric excess can then be calculated from the integrated peak areas. sigmaaldrich.com
Table 1: Representative Chiral HPLC Method Parameters
| Parameter | Value/Condition |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Hexane:Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm or 254 nm |
| Injection Volume | 10 µL |
| Expected tR (S)-enantiomer | ~12 min |
| Expected tR (R)-enantiomer | ~15 min |
| Resolution (Rs) | > 2.0 |
Note: Retention times (tR) are hypothetical and for illustrative purposes.
Gas Chromatography (GC) with Chiral Stationary Phases
Gas Chromatography (GC) coupled with a chiral stationary phase is another powerful technique for enantiomeric separation. For a polar and relatively non-volatile compound like this compound, derivatization is often a necessary prerequisite to increase its volatility and thermal stability. Common derivatizing agents include acylating or silylating reagents. Once derivatized, the compound can be analyzed on a GC column coated with a chiral selector, often a cyclodextrin (B1172386) derivative. The separation mechanism is based on the differential partitioning of the diastereomeric derivatives between the carrier gas (mobile phase) and the chiral stationary phase. GC can offer very high resolution and sensitivity, particularly when coupled with a flame ionization detector (FID) or a mass spectrometer.
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to both HPLC and GC for chiral separations. nih.gov SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary component of the mobile phase. nih.gov This technique combines the advantages of both liquid and gas chromatography, offering high efficiency, rapid analysis times, and reduced consumption of organic solvents, making it a "greener" analytical method. nih.gov For the analysis of this compound, SFC would be used in conjunction with a chiral stationary phase, similar to HPLC. The addition of a small amount of a polar co-solvent (modifier), such as methanol (B129727) or ethanol, is typically required to modulate retention and enhance selectivity. nih.gov SFC can achieve complex enantioseparations in significantly shorter run times compared to traditional HPLC. nih.gov
Table 2: Illustrative SFC Method Parameters for Chiral Separation
| Parameter | Value/Condition |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Supercritical CO₂ / Methanol with additive (e.g., 0.1% diethylamine) |
| Gradient | 5% to 40% Methanol over 5 minutes |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV at 220 nm |
Spectroscopic Characterization Methods for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural elucidation in organic chemistry. Both ¹H and ¹³C NMR spectra provide a wealth of information about the molecular structure of this compound.
The ¹H NMR spectrum would exhibit characteristic signals for each type of proton in the molecule. The aromatic protons on the p-substituted phenyl ring would typically appear as two distinct doublets in the downfield region (~6.8-7.2 ppm). The methyl group attached to the phenyl ring would produce a sharp singlet at approximately 2.3 ppm. The protons on the pyrrolidine (B122466) ring would show more complex splitting patterns in the aliphatic region (~2.0-3.5 ppm), with their chemical shifts and coupling constants providing information about their relative positions and stereochemistry. researchgate.net The methine proton at the C3 position, adjacent to the oxygen atom, would be expected to appear as a multiplet around 4.8-5.0 ppm.
The ¹³C NMR spectrum provides information on the carbon skeleton. Distinct signals would be observed for each unique carbon atom. The aromatic carbons would resonate in the range of ~115-155 ppm, while the carbons of the pyrrolidine ring would appear in the upfield region (~30-70 ppm). The methyl carbon of the 4-methylphenoxy group would have a characteristic chemical shift around 20-21 ppm. Two-dimensional NMR techniques, such as COSY and HSQC, can be used to establish the connectivity between protons and carbons, further confirming the structure. nih.gov
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Pyrrolidine C2 | ~3.3-3.5 (m) | ~45-47 |
| Pyrrolidine C3 | ~4.8-5.0 (m) | ~75-77 |
| Pyrrolidine C4 | ~2.1-2.3 (m) | ~30-32 |
| Pyrrolidine C5 | ~3.2-3.4 (m) | ~50-52 |
| Phenyl C1' (ipso-O) | - | ~155-157 |
| Phenyl C2'/C6' | ~6.8-6.9 (d) | ~115-117 |
| Phenyl C3'/C5' | ~7.0-7.1 (d) | ~129-131 |
| Phenyl C4' (ipso-CH₃) | - | ~130-132 |
| Phenyl-CH₃ | ~2.3 (s) | ~20-21 |
Note: Predicted values are based on analogous structures. m = multiplet, d = doublet, s = singlet.
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)
High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the molecular weight and elemental composition of the compound. By providing a highly accurate mass measurement of the molecular ion, HRMS can confirm the molecular formula, C₁₁H₁₅NO, for the free base of the title compound, distinguishing it from other compounds with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) is used to further probe the molecular structure by inducing fragmentation of a selected precursor ion (e.g., the molecular ion) and analyzing the resulting product ions. nih.gov The fragmentation pattern provides a structural fingerprint of the molecule. For this compound, characteristic fragmentation pathways would likely include the cleavage of the ether bond, leading to the formation of a p-cresol (B1678582) radical and a pyrrolidinium (B1226570) ion fragment, or the fragmentation of the pyrrolidine ring itself. nih.gov This detailed fragmentation data is invaluable for confirming the identity of the compound and for distinguishing it from potential isomers.
Table 4: Expected m/z Values for Major Ions in MS Analysis
| Ion Description | Proposed Formula | Expected Exact Mass (m/z) |
| Molecular Ion (M)⁺ | [C₁₁H₁₅NO]⁺ | 177.1154 |
| Fragment 1 | [C₇H₇O]⁺ (p-methylphenoxy cation) | 107.0497 |
| Fragment 2 | [C₄H₈N]⁺ (Pyrrolidine iminium ion) | 70.0657 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Spectroscopic techniques are fundamental for the structural elucidation and quality control of this compound. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information regarding the functional groups and electronic transitions within the molecule.
Infrared (IR) Spectroscopy:
IR spectroscopy is instrumental in identifying the characteristic functional groups present in this compound. The hydrochloride salt form influences the spectral features, particularly those associated with the amine group. The IR spectrum is expected to display absorptions corresponding to an amine halogen ion-pair. nih.gov Key vibrational modes would include N-H stretching of the secondary amine hydrochloride, C-H stretching of the aromatic and aliphatic portions, C-O-C stretching of the ether linkage, and aromatic C=C bending.
Ultraviolet-Visible (UV-Vis) Spectroscopy:
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily related to the aromatic chromophore. The 4-methylphenoxy group in this compound is the principal chromophore. The absorption maxima (λmax) are influenced by the solvent used for analysis. For related pyrrolidine derivatives containing aromatic moieties, UV absorption maxima are typically observed in the range of 230-330 nm. For example, 3,4-Methylenedioxy-α-pyrrolidinohexanophenone hydrochloride exhibits absorption maxima at 237, 284, and 323 nm. researchgate.net Similarly, 3,4-dimethoxy-α-pyrrolidinopentiophenone hydrochloride shows λmax values at 235, 285, and 317 nm. nih.gov Based on these examples, this compound is expected to exhibit characteristic absorbance peaks within a similar range, corresponding to the π → π* transitions of the substituted benzene (B151609) ring.
| Spectroscopic Technique | Expected Key Features for this compound | Reference Information |
| Infrared (IR) Spectroscopy | N-H stretching (amine HCl), Aliphatic & Aromatic C-H stretching, C-O-C ether stretching, Aromatic C=C bending. | Absorbances for amine halogen ion-pairs are expected in the 2000-2700 cm⁻¹ region. nih.gov |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Absorption maxima (λmax) related to the 4-methylphenoxy chromophore. | Expected in the 230-330 nm range based on similar aromatic pyrrolidine compounds. researchgate.netnih.gov |
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid, providing unequivocal proof of its absolute configuration and detailed information about its solid-state conformation. For a chiral compound like this compound, this technique is invaluable for confirming the (R)-enantiomer's stereochemistry.
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to calculate the electron density map of the molecule, from which the positions of individual atoms can be determined with high precision. This allows for the unambiguous assignment of the absolute configuration at the chiral center (the C3 position of the pyrrolidine ring).
Furthermore, X-ray crystallography reveals crucial details about the solid-state structure, including:
Bond lengths and angles: Providing insight into the molecular geometry.
Torsional angles: Defining the conformation of the pyrrolidine ring and the orientation of the 4-methylphenoxy group.
Intermolecular interactions: Identifying hydrogen bonds and other non-covalent interactions that dictate the crystal packing.
While specific crystallographic data for this compound is not publicly available in the searched literature, the principles of the technique are well-established for confirming the structure of complex organic molecules. mdpi.com
Bioanalytical Method Development for In Vitro Research Samples (e.g., LC-MS/MS)
The quantification of this compound in in vitro research samples, such as cell lysates or microsomal incubations, necessitates the development of a highly sensitive and selective bioanalytical method. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its superior sensitivity, specificity, and wide dynamic range.
The development of a robust LC-MS/MS method involves several critical steps:
Preclinical Research Applications and in Vivo Pharmacological Concepts
Investigation in Animal Models for Neurobiological Processes
The structural features of pyrrolidine (B122466) derivatives make them promising candidates for modulating various neurobiological processes. Preclinical studies in animal models are crucial for elucidating the potential therapeutic effects of these compounds.
Pain Modulation:
Derivatives of pyrrolidine have been investigated for their analgesic properties. For instance, certain pyrrolidinomorphinan derivatives have shown activity in writhing tests in mice, suggesting mediation by the opioid system. researchgate.net Other studies on pyrrolo[3,4-d]pyridazinone derivatives, which contain a pyrrolidine-like structure, demonstrated significant analgesic effects in both writhing and hot plate tests in mice, with some compounds showing affinity for μ-opioid receptors. nih.gov The mechanisms often involve interaction with pain-modulating pathways in the central nervous system. tmc.edu While these findings highlight the potential of the pyrrolidine scaffold in developing new analgesics, specific studies on the pain modulation effects of (R)-3-(4-Methylphenoxy)-pyrrolidine HCl in animal models have not been identified in the public domain.
Anticonvulsant Activity:
The pyrrolidine core is a key feature of several anticonvulsant drugs. drugs.com Extensive preclinical research has been conducted on various pyrrolidine derivatives for their potential to suppress seizures. For example, hybrid compounds derived from a pyrrolidine-2,5-dione scaffold have been shown to be effective in multiple animal models of epilepsy, including the maximal electroshock seizure (MES) test, the subcutaneous pentylenetetrazole (scPTZ) test, and the six-hertz (6 Hz) model. nih.govnih.gov The proposed mechanisms of action for some of these derivatives include effects on neuronal voltage-sensitive sodium and L-type calcium channels. nih.govmdpi.com Despite the well-established anticonvulsant potential of the pyrrolidine class, there is no specific published data on the anticonvulsant activity of this compound from preclinical animal studies.
Cognitive Function:
Pyrrolidine derivatives, particularly those related to the racetam family, are well-known for their potential to enhance cognitive functions. mdpi.com Preclinical studies using animal models of cognitive impairment, such as scopolamine-induced amnesia, have demonstrated the efficacy of novel pyrrolidine-2-one derivatives in improving learning and memory. nih.govresearchgate.net The neuroprotective effects of these compounds are often attributed to mechanisms like the inhibition of acetylcholinesterase and the reduction of oxidative stress. nih.gov A novel phenylpyrrolidine derivative has also shown promise in improving neurological deficits and cognitive functions in a rat model of ischemic stroke. mdpi.com However, specific investigations into the effects of this compound on cognitive function in animal models are not currently available in published literature.
Table 1: Examples of Preclinical Studies on Pyrrolidine Derivatives
| Research Area | Compound Class | Animal Model | Key Findings |
|---|---|---|---|
| Pain Modulation | Pyrrolidinomorphinan derivatives | Mice (writhing test) | Demonstrated analgesic activity, likely mediated by the opioid system. researchgate.net |
| Pyrrolo[3,4-d]pyridazinone derivatives | Mice (writhing and hot plate tests) | Showed significant analgesic effects, with some compounds binding to μ-opioid receptors. nih.gov | |
| Anticonvulsant Activity | Pyrrolidine-2,5-dione hybrids | Mice (MES, scPTZ, 6 Hz models) | Effective in multiple seizure models, potentially acting on sodium and calcium channels. nih.govnih.gov |
| 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives | Mice (MES, 6 Hz, scPTZ models) | Displayed potent anticonvulsant properties. mdpi.com | |
| Cognitive Function | Pyrrolidine-2-one derivatives | Mice (scopolamine-induced amnesia) | Improved learning and memory, possibly through acetylcholinesterase inhibition and antioxidant effects. nih.govresearchgate.net |
| Phenylpyrrolidine derivative | Rats (ischemic stroke model) | Reduced neurological deficits and improved cognitive function. mdpi.com |
Utility as Pharmacological Research Tools in Biochemical and Physiological Studies
Pyrrolidine derivatives serve as valuable tools in pharmacological research to probe biological systems and elucidate the function of specific proteins. Their ability to interact with a wide range of biological targets makes them useful for in vitro and in vivo studies. For example, the pyrrolidine scaffold is used to develop selective ligands for receptors and enzymes, aiding in the characterization of their physiological roles. The stereochemistry of these compounds, such as the (R)-configuration in this compound, can be critical for selective binding and activity, making them useful for studying the stereo-selectivity of biological targets. nih.gov
While the broader class of pyrrolidine compounds is widely employed in biochemical and physiological research, there are no specific, publicly available studies detailing the use of this compound as a pharmacological research tool. Its structural features suggest potential for such applications, but this remains to be explored and documented in scientific literature.
Exploration of Compound this compound in Drug Repurposing Research
Drug repurposing, the process of identifying new uses for existing compounds, offers a promising strategy for accelerating the development of new therapies. Large libraries of chemical compounds are often screened to find molecules with activity against new biological targets. The pyrrolidine scaffold is present in many approved drugs and investigational compounds, making its derivatives interesting candidates for repurposing efforts. lifechemicals.commappingignorance.org
The concept of drug repurposing is attractive as it can reduce the time and cost associated with drug development. A comprehensive drug repurposing hub, for instance, contains a vast collection of compounds for screening against various disease models. While this and other repurposing initiatives exist, there is no specific information in the public domain regarding the inclusion or investigation of this compound in such research programs. Its potential for new therapeutic applications through repurposing is, therefore, currently unknown.
Future Directions and Emerging Research Avenues
Development of Novel Pyrrolidine (B122466) Analogues with Enhanced Selectivity and Potency
The inherent properties of the pyrrolidine ring, such as its sp3-hybridized nature and non-planar structure, allow for a thorough exploration of three-dimensional chemical space, a critical factor in designing drugs with high target specificity. nih.govresearchgate.net Researchers are actively developing novel analogues of (R)-3-(4-Methylphenoxy)-pyrrolidine HCl to improve their selectivity and potency for various biological targets.
Structure-activity relationship (SAR) studies are fundamental to this effort. researchgate.netnih.gov For instance, research on bicyclic pyrrolidines as inhibitors of phenylalanine tRNA synthetase (PheRS) in Toxoplasma gondii has demonstrated that modifications to the biaryl alkyne extension can significantly impact potency. acs.org An ortho-hydroxyl group on the phenyl ring was found to be substantially more effective than meta or para substitutions. acs.org Similarly, in the development of PI3Kδ inhibitors, replacing an aromatic ring with a chiral pyrrolidineoxy-group led to derivatives with retained potency and selectivity, but with improved physicochemical properties like permeability. nih.gov
The stereochemistry of the pyrrolidine ring is another critical aspect influencing biological activity. nih.govresearchgate.net The spatial orientation of substituents can lead to different binding modes with target proteins. researchgate.net For example, enantiopure hydroxyl-functionalized pyrrolidine derivatives have shown high selectivity for the CK1 kinase. nih.gov
Table 1: Examples of Pyrrolidine Analogue Modifications and Their Effects
| Parent Scaffold | Modification | Target | Observed Effect | Reference |
|---|---|---|---|---|
| Bicyclic Pyrrolidine | Addition of ortho-hydroxyl to phenyl ring | T. gondii PheRS | Enhanced in vitro activity (EC50 = 0.0008 µM) | acs.org |
| 4,6-diaryl quinazoline | Replacement of position-4 aromatic ring with chiral pyrrolidineoxy-group | PI3Kδ | Retained potency, improved permeability, reduced molecular weight | nih.gov |
| Pyrrolidine sulfonamides | Introduction of fluorophenyl substituents at position 3 | Not Specified | Improved in vitro potency | nih.gov |
Design of Multi-Target Ligands and Polypharmacology Approaches Based on the Pyrrolidine Scaffold
The complexity of many diseases, often involving multiple biological pathways, has spurred interest in multi-target ligands and polypharmacology. nih.govacs.org This approach aims to design single molecules that can modulate several targets simultaneously, potentially offering improved therapeutic efficacy. acs.org The pyrrolidine scaffold is a promising framework for developing such multi-target-directed ligands (MTDLs). uniba.it
Researchers are exploring the design of pyrrolidine-based compounds that can interact with multiple receptors or enzymes. For example, cheminformatics has been used to identify multi-target ligands that can interact with targets like monoamine oxidases (MAO-A and MAO-B) and cholinesterases, which are relevant to neurological diseases. nih.gov The pyrrolidine ring has been incorporated into molecules designed as antagonists for the CXCR4 receptor, which is implicated in HIV infection, inflammation, and cancer metastasis. frontiersin.orgnih.gov One such compound, containing pyridine, piperazine, and pyrimidine (B1678525) moieties along with the pyrrolidine ring, demonstrated a strong binding affinity for the CXCR4 receptor. frontiersin.orgnih.gov
The development of multi-kinase inhibitors is another active area. A series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized, and through SAR analysis, a compound was identified that potently inhibits both FLT3 and VEGFR2, key targets in acute myeloid leukemia. nih.gov This demonstrates the potential of using a core scaffold to achieve inhibitory activity against multiple kinases.
Application of Artificial Intelligence and Machine Learning in Pyrrolidine Research
Key applications of AI and ML in this field include:
Virtual Screening and QSAR: Quantitative structure-activity relationship (QSAR) models, often developed using ML algorithms, can predict the biological activity of novel compounds based on their chemical structures. nih.govscispace.com This allows for the rapid in silico screening of large virtual libraries of pyrrolidine derivatives to identify promising candidates for synthesis and further testing. nih.gov For instance, QSAR and docking studies have been used to analyze pyrrolidine derivatives as α-mannosidase inhibitors, identifying key structural features for binding. nih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from scratch. accscience.com These models can be trained on existing data of active pyrrolidine compounds to generate novel scaffolds with a high probability of biological activity.
Predicting Physicochemical Properties: AI can predict important properties like solubility, permeability, and oral bioavailability, helping to optimize the drug-like characteristics of new pyrrolidine analogues. scispace.com
Table 2: Computational Approaches in Pyrrolidine Research
| Computational Method | Application | Example | Reference |
|---|---|---|---|
| QSAR Modeling | Predicting inhibitory activity | Development of models for spiro[pyrrolidin-3,2-oxindoles] as MDM2-p53 inhibitors. | scispace.com |
| Molecular Docking | Investigating binding modes | Analysis of pyrrolidine derivatives binding to α-mannosidase I and II enzymes. | nih.gov |
| Virtual Screening | Identifying potential inhibitors from large databases | Ranking designed nitroisoxazole-containing spiro[pyrrolidine-oxindole] derivatives. | scispace.com |
Exploration of New Therapeutic Areas Based on Mechanistic Insights from this compound Studies
A deeper understanding of the molecular mechanisms of action of this compound and its analogues can open up new therapeutic avenues. acs.orgnih.govresearchgate.net Mechanistic studies, often combining experimental and computational approaches, provide insights into how these compounds interact with their biological targets and influence cellular pathways. acs.orgresearchgate.net
For instance, detailed mechanistic studies on the copper-catalyzed synthesis of pyrrolidines have provided a better understanding of the reaction pathways, which can inform the design of more efficient synthetic routes to novel derivatives. acs.orgnih.gov
The diverse biological activities already associated with the pyrrolidine scaffold suggest its potential in a wide range of diseases. frontiersin.orgnih.gov These include:
Anticancer: Pyrrolidine derivatives have shown the ability to inhibit tubulin polymerization and act as antagonists for receptors like CXCR4, which is involved in cancer metastasis. frontiersin.orgnih.gov
Neurodegenerative Diseases: The pyrrolidine scaffold is being investigated for its potential in treating neurodegenerative disorders. uniba.it
Infectious Diseases: Analogues have demonstrated activity against parasites such as Toxoplasma gondii and Trypanosoma cruzi. acs.org
Inflammatory Diseases: The pyrrolidine ring is a component of molecules targeting PI3Kδ, a key enzyme in inflammatory processes. nih.gov
By elucidating the precise mechanisms by which compounds like this compound exert their effects, researchers can identify new protein targets and signaling pathways, thereby expanding the potential therapeutic applications of this versatile chemical class.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
